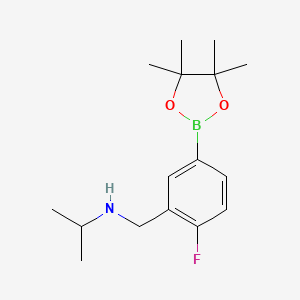

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and reactivity. This compound is particularly valuable in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is crucial for the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s important to note that the compound’s susceptibility to hydrolysis, which is considerably accelerated at physiological ph, could influence its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This makes the compound a valuable building block in organic synthesis .

Action Environment

The action of the compound can be influenced by environmental factors such as pH . For instance, the rate of the compound’s hydrolysis reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester typically involves the reaction of 4-fluoro-3-(N-isopropylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Hydrolysis: The ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the synthesis of advanced materials with specific properties.

Biological Research: Investigated for its potential in drug delivery systems and as a probe for biological studies.

Comparison with Similar Compounds

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro and isopropylaminomethyl groups.

4-Fluorophenylboronic Acid Pinacol Ester: Similar but lacks the isopropylaminomethyl group.

3-(N-Isopropylaminomethyl)phenylboronic Acid Pinacol Ester: Similar but lacks the fluoro group.

Uniqueness

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is unique due to the presence of both the fluoro and isopropylaminomethyl groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can enhance the compound’s stability and its ability to participate in specific types of reactions, making it a valuable reagent in organic synthesis .

Biological Activity

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester, identified by the CAS number 2377611-10-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and an isopropylaminomethyl group, contributing to its reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula: C16H25BFNO2

Molecular Weight: 293.19 g/mol

Purity: >95%

The compound's structure can be represented as follows:

Structure-Activity Relationship

The presence of the fluorine atom and the amine group in the structure plays a significant role in modulating the compound's interaction with biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly being studied for their role in drug design and development.

-

Enzyme Inhibition : Boronic acids have been shown to inhibit proteases and other enzymes by forming stable complexes with their active sites. The specific mechanism of action for this compound may involve:

- Binding to serine or cysteine residues in enzyme active sites.

- Altering substrate specificity or enzyme kinetics.

-

Anticancer Activity : Preliminary studies suggest that compounds like this compound may exhibit anticancer properties by:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through modulation of signaling pathways.

- Antimicrobial Properties : There is emerging evidence that boronic acids can exhibit antimicrobial activity, potentially making this compound useful in combating resistant bacterial strains.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Inhibition of Proteases | The compound demonstrated significant inhibition of serine proteases with IC50 values in the low micromolar range, indicating potent enzyme inhibition capabilities. |

| Study 2 : Anticancer Activity | In vitro tests showed that treatment with this boronic acid derivative led to a reduction in cell viability in various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways. |

| Study 3 : Antimicrobial Efficacy | The compound exhibited bactericidal activity against Gram-positive bacteria, suggesting potential applications in antibiotic development. |

Pharmacological Profile

The pharmacological profile of this compound includes:

- Absorption : Moderate absorption observed in preliminary pharmacokinetic studies.

- Distribution : Lipophilicity suggests good tissue penetration.

- Metabolism : Metabolized primarily through hepatic pathways.

- Excretion : Renal excretion noted as a primary route.

Properties

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLXRHFINZUGIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.